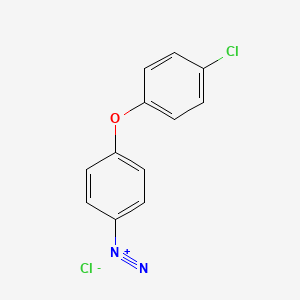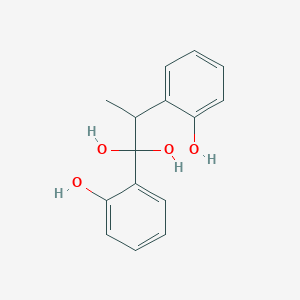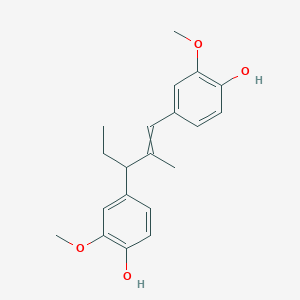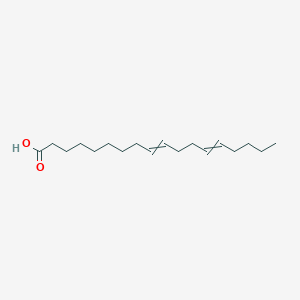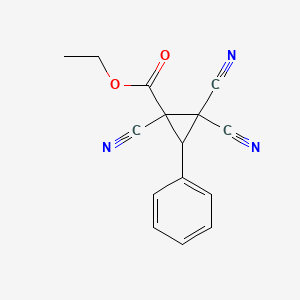
Ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate is a chemical compound with the molecular formula C15H11N3O2 and a molecular weight of 265.271 g/mol . This compound is characterized by its cyclopropane ring, which is substituted with three cyano groups and a phenyl group, making it a highly functionalized cyclopropane derivative.
Vorbereitungsmethoden
The synthesis of ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of styrene derivatives. One common method is the cobalt carbaporphyrin-catalyzed cyclopropanation, where styrene reacts with ethyl diazoacetate in the presence of a cobalt catalyst under nitrogen atmosphere . The reaction conditions usually involve an oil bath at 80°C for 18 hours, resulting in the formation of the cyclopropane ring.
Analyse Chemischer Reaktionen
Ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The cyano groups and the phenyl ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl 2-phenylcyclopropane-1-carboxylate: Lacks the cyano groups, making it less reactive.
1-Aminocyclopropane-1-carboxylate: Used in plant biology for its role in ethylene biosynthesis.
Indole derivatives: While structurally different, they share similar applications in pharmaceuticals and materials science
Eigenschaften
CAS-Nummer |
66016-79-3 |
|---|---|
Molekularformel |
C15H11N3O2 |
Molekulargewicht |
265.27 g/mol |
IUPAC-Name |
ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H11N3O2/c1-2-20-13(19)15(10-18)12(14(15,8-16)9-17)11-6-4-3-5-7-11/h3-7,12H,2H2,1H3 |
InChI-Schlüssel |
CZWGRXDLUZLXSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(C(C1(C#N)C#N)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


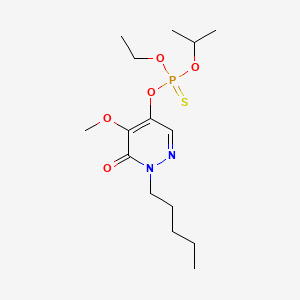
![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)
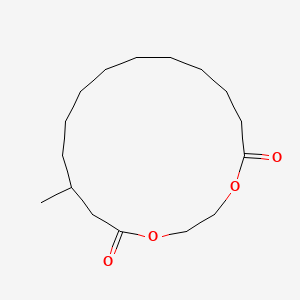


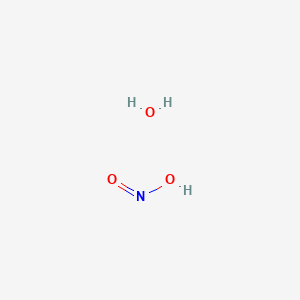
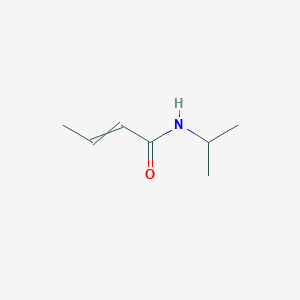
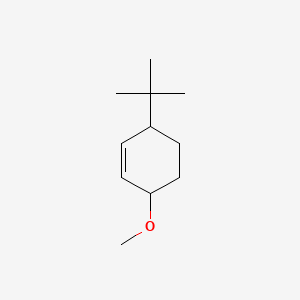
phosphane](/img/structure/B14459667.png)
